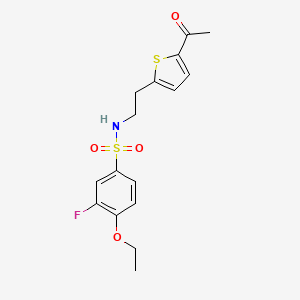

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at position 4 and a fluorine atom at position 2. The sulfonamide nitrogen is linked via an ethyl chain to a 5-acetylthiophene moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability.

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S2/c1-3-22-15-6-5-13(10-14(15)17)24(20,21)18-9-8-12-4-7-16(23-12)11(2)19/h4-7,10,18H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWSGAQPKURRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further functionalization to introduce the acetyl group and the ethyl chain.

The next step involves the sulfonation of the fluorobenzene ring, which can be achieved using sulfonyl chloride in the presence of a base such as pyridine . The final step is the coupling of the thiophene derivative with the sulfonated fluorobenzene derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Its structural features suggest it could be explored as a drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the sulfonamide group suggests it could inhibit enzymes that rely on sulfonamide binding sites .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

H-Series Isoquinoline Sulfonamides (H-7, H-8, H-9, H-89)

The H-Series inhibitors, such as H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) and H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl), share the sulfonamide backbone but differ in substituents. Key distinctions include:

- Core Structure: The H-Series uses an isoquinoline ring instead of a fluorinated benzene or thiophene.

- Substituents : H-89 features a p-bromocinnamyl group, which enhances kinase inhibition selectivity compared to the acetylthiophene in the target compound.

Trifluoromethanesulfonamide Derivatives (EP 2 697 207 B1)

European Patent EP 2 697 207 B1 describes compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)trifluorométhanesulfonamide. Key comparisons:

- Electron-Withdrawing Groups : The patent compounds feature trifluoromethyl and oxazolidine rings, which increase electronegativity and rigidity compared to the ethoxy-fluorobenzene in the target compound.

- Applications : These derivatives are likely designed for agrochemical or antiviral use due to their trifluoromethyl groups, whereas the target compound’s acetylthiophene may favor pharmaceutical applications .

Ethoxy-Containing Sulfonamide Agrochemicals

Compounds like 2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (lactofen) and 2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate (ethofumesate) share ethoxy groups with the target compound. However:

- Use Cases: These are herbicides, whereas the target compound’s sulfonamide group and acetylthiophene suggest non-agrochemical roles, such as enzyme inhibition .

Chloro/Fluoro-Substituted Sulfonamides (Biopharmacule Catalog)

Examples include N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide and N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide. Comparisons highlight:

- Substituent Effects : The target compound’s acetylthiophene may confer better metabolic stability than the chloroacetyl group in N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE, which is prone to nucleophilic substitution .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a thiophene moiety, an ethyl chain, and a sulfonamide functional group. The presence of these functional groups contributes to the compound's pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H18FNO3S |

| Molecular Weight | 321.38 g/mol |

| CAS Registry Number | Not available |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes related to inflammatory pathways, similar to other sulfonamide derivatives.

- Antioxidant Properties : The thiophene ring is known for its antioxidant capabilities, which may contribute to the compound's overall biological activity.

- Cellular Interaction : The ethyl and fluorine substituents may enhance the lipophilicity of the molecule, allowing for better cellular penetration and interaction with target proteins.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies on related thiophene derivatives have shown significant inhibition of pro-inflammatory cytokines in vitro. The effectiveness of this compound in reducing inflammation can be assessed using:

- Cell Viability Assays : To determine cytotoxic effects on various cell lines.

- Cytokine Release Assays : Measuring levels of TNF-alpha and IL-6 post-treatment.

Antimicrobial Activity

The sulfonamide group is traditionally associated with antimicrobial properties. Comparative studies with known sulfonamides can provide insights into the potential antimicrobial efficacy of this compound against various bacterial strains.

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Case Study on Anti-inflammatory Effects : A recent study demonstrated that a similar compound reduced inflammation markers in a murine model of arthritis. The compound was administered at varying doses, revealing a dose-dependent response in cytokine levels.

- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of sulfonamide derivatives against clinical isolates. The tested compound exhibited promising results, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide?

- Methodology : Multi-step synthesis typically involves:

Thiophene Acetylation : React 2-thiophenemethylamine with acetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the 5-acetylthiophen-2-yl intermediate.

Ethyl Group Introduction : Alkylation of the intermediate with ethyl bromide using a base like K₂CO₃ in DMF at 60–80°C.

Sulfonamide Coupling : React the ethylated thiophene derivative with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of pyridine or triethylamine to form the final sulfonamide bond .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Confirm substituent positions (e.g., ¹H NMR for ethoxy protons at δ 1.2–1.4 ppm; ¹⁹F NMR for fluorobenzene signals at δ -110 to -120 ppm).

- Mass Spectrometry : ESI-MS to verify molecular ion peak ([M+H]⁺ expected at ~409 m/z).

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% ideal for biological assays) .

Q. What are the critical functional groups influencing its reactivity?

- Key Groups :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent).

- Solubility Optimization : Use co-solvents (e.g., DMSO ≤1% v/v) to avoid aggregation artifacts.

- Target Validation : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. What computational methods are suitable for predicting its mechanism of action?

- Approaches :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., carbonic anhydrase or kinases).

MD Simulations : GROMACS for stability analysis of ligand-target complexes (≥100 ns trajectories).

QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Experimental Design :

- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy; substitute fluorine with chlorine).

- Biological Testing : Screen analogs against target enzymes/cell lines (IC₅₀ comparisons).

- Data Analysis : Apply multivariate regression to identify key structural contributors (e.g., Hansch analysis) .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Optimization Steps :

- Catalyst Screening : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts for easier recovery.

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability.

- Process Monitoring : Implement PAT (Process Analytical Technology) for real-time reaction tracking .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility in in vitro assays?

- Solutions :

- Formulation : Use cyclodextrin-based inclusion complexes or lipid nanoparticles.

- Derivatization : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Approaches :

- Isotope Labeling : Incorporate deuterium at metabolically labile sites (e.g., ethyl group).

- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.